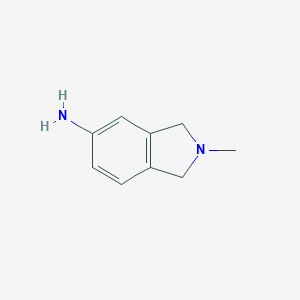
2-Methylisoindolin-5-amine
Cat. No. B116821
Key on ui cas rn:
158944-67-3
M. Wt: 148.2 g/mol
InChI Key: QAJAXOPOSLBUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633173B2
Procedure details


166 e) To a cooled solution of 2.0 M of lithium tetrahydroborate in tetrahydrofuran (13 mL, 26 mmol) at 5° C. was added dropwise a solution of 5-amino-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (1.0 g, 4.3 mmol) in tetrahydrofuran (50 mL). Gas evolution was noted. The mixture was stirred for 1 hour at 5° C. then warmed to room temperature and stirred for 24 hours. The mixture was cooled to 5° C. in a ice/water bath and the reaction was quenched by addition of sodium sulfate decahydrate (3 g). Gas evolution noted. The mixture was stirred for 2 hours at room temperature. The suspension was filtered through a plug of diatomaceous earth and rinsed with tetrahydrofuran. The filtrate was dried over magnesium sulfate, filtered and evaporated. The residue was purified via flash chromatography (silica gel column and 0%→20% methanol: dichloromethane). 2-Methyl-2,3-dihydro-1H-isoindol-5-ylamine was isolated as an orange solid (0.271 g, 43%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 6.82 (d, J=7.9 Hz, 1H), 6.41 (s, 1H), 6.37 (d, J=8.1 Hz, 1H), 4.86 (br s, 2H), 3.64 (s, 2H), 3.62 (s, 2H), 2.42 (s, 3H). MS=149 (MH)+.

Quantity
1 g
Type
reactant
Reaction Step One




Name
Yield
43%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Li+].C(O[C:8]([N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH2:19])[CH:16]=2)[CH2:11]1)=O)(C)(C)C>O1CCCC1>[CH3:8][N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH2:19])[CH:16]=2)[CH2:11]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hour at 5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 5° C. in a ice/water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by addition of sodium sulfate decahydrate (3 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered through a plug of diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with tetrahydrofuran
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via flash chromatography (silica gel column and 0%→20% methanol: dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC2=CC=C(C=C2C1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.271 g | |
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
